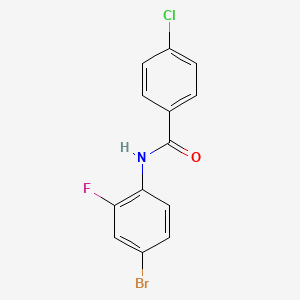

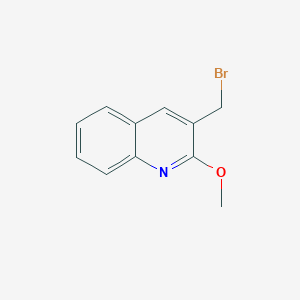

Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a carboxylate ester group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Wissenschaftliche Forschungsanwendungen

Water Oxidation Catalysts

Research into ruthenium complexes for water oxidation has led to the development of compounds with significant potential for catalyzing the oxygen evolution reaction, an essential process in artificial photosynthesis and renewable energy technologies. Such complexes, including those derived from bridging ligands and ruthenium, show promise in enhancing the efficiency of water splitting reactions, which are crucial for hydrogen fuel production R. Zong, R. Thummel, 2005.

Synthesis of Pyrazolo and Pyrimidine Derivatives

The development of novel heterocyclic compounds, such as 4-aminopyrazolo[3,4-d]pyrimidine derivatives, has been achieved through the synthesis of substituted pyrimidines. These methodologies have implications for the creation of compounds with potential pharmaceutical applications, showcasing the versatility of pyrimidine chemistry in drug discovery A. Komkov et al., 2012.

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of new heterocycles based on pyrazole sulfonamide derivatives demonstrates the potential for creating compounds with significant antimicrobial activity. Such research is critical for the development of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002.

Herbicidal Activities of Pyridazine Derivatives

Investigations into pyridazine derivatives have identified compounds with potent herbicidal activities, highlighting the role of chemical synthesis in agricultural science. Such compounds offer new approaches to weed management, potentially leading to more efficient and sustainable agricultural practices Han Xu et al., 2008.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]-6-oxodiazinane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O4S/c1-25-13(24)7-2-10(22)20-21(5-7)11(23)6-26-12-9(15)3-8(4-19-12)14(16,17)18/h3-4,7H,2,5-6H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXIOKDGDAKPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)